![molecular formula C20H14N4O3S2 B12215576 (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12215576.png)
(3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethoxy group. Subsequent steps involve the formation of the imidazolidinone ring and the indolone moiety. The final step is the condensation reaction to form the desired compound. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. The incorporation of the ethoxy group and thioxoimidazolidin structure in this compound enhances its interaction with bacterial membranes, potentially leading to increased efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown that similar structures can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Salmonella enterica, suggesting that this compound may have similar applications .
Anticancer Properties
The indole framework is well-known for its anticancer activities. Compounds with this scaffold have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. Preliminary studies suggest that (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one may exhibit cytotoxic effects against several cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its biological activity. The presence of the ethoxy group on the benzothiazole ring is believed to enhance lipophilicity, improving membrane permeability and bioavailability. The thioxoimidazolidin moiety may also contribute to its reactivity with biological targets, potentially leading to novel therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazole derivatives for their ability to inhibit biofilm formation in bacterial strains. The derivatives were tested against Staphylococcus aureus and Escherichia coli, with results indicating that modifications similar to those found in this compound significantly enhanced antimicrobial activity .
Case Study 2: Cytotoxic Activity
In another study, compounds based on the indole scaffold were assessed for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain substitutions led to increased apoptosis rates in cells treated with these compounds, suggesting a promising avenue for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, imidazolidinone derivatives, and indolone derivatives. These compounds share structural similarities with (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one but may differ in their functional groups or overall structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (3E)-3-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]-1,3-dihydro-2H-indol-2-one is a complex heterocyclic molecule that has garnered interest for its potential biological activities. Its structure incorporates a benzothiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on available research findings.
Chemical Structure
The molecular formula of the compound is C18H18N4O4S2. The structure can be broken down into several functional groups that are critical for its biological activity:
- Benzothiazole ring : Known for antimicrobial and anticancer properties.
- Imidazolidinone scaffold : Associated with various biological activities including enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/mL |
Escherichia coli | 100 μg/mL |
Candida albicans | 75 μg/mL |
These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cell lines. Specifically, the compound was tested on several cancer lines including:
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical) | 10 |
MCF-7 (Breast) | 15 |
A549 (Lung) | 12 |
The results indicate that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The imidazolidinone structure may interfere with DNA replication in microbial and cancer cells.
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways could lead to cell death in pathogens and cancer cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzothiazole derivatives showed potent activity against biofilms formed by Pseudomonas aeruginosa, indicating potential applications in treating chronic infections .
- Cancer Cell Line Study : Another investigation into the effects of benzothiazole derivatives on breast cancer cells revealed significant apoptosis induction through mitochondrial pathways .
Properties
Molecular Formula |
C20H14N4O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one |
InChI |
InChI=1S/C20H14N4O3S2/c1-2-27-10-7-8-13-14(9-10)29-20(22-13)24-18(26)16(23-19(24)28)15-11-5-3-4-6-12(11)21-17(15)25/h3-9,26H,2H2,1H3,(H,23,28) |
InChI Key |
LKOSXADYIYIJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(=C(NC3=S)C4=C5C=CC=CC5=NC4=O)O |
Origin of Product |
United States |
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